molecular formula C11H14N4O4 B166241 Isovaleraldehyde 2,4-Dinitrophenylhydrazone CAS No. 2256-01-1

Isovaleraldehyde 2,4-Dinitrophenylhydrazone

Cat. No.: B166241
CAS No.: 2256-01-1
M. Wt: 266.25 g/mol
InChI Key: MCWYOPWJODIZJK-SDQBBNPISA-N
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Description

Isovaleraldehyde 2,4-Dinitrophenylhydrazone is a high-purity derivative formed from the reaction between isovaleraldehyde and 2,4-dinitrophenylhydrazine (DNPH). This compound is supplied as a white to yellow to orange powder or crystal with a melting point of 126 °C to 129 °C and should be stored in a cool, dark place . It is a critical analytical standard used primarily for the identification and quantification of carbonyl compounds, specifically aldehydes and ketones, in various sample matrices. The primary research application of this derivative is in environmental and analytical chemistry. It serves as a key standard in methods for determining carbonyl compounds in air samples using techniques like liquid chromatography with UV or mass spectrometry detection . When analyzing DNPH derivatives, researchers must be aware of E- and Z-stereoisomerism, which can be influenced by factors like UV light and acid, potentially affecting HPLC analysis; this is managed by adding phosphoric acid to standard and sample solutions . The derivatization reaction with DNPH is a cornerstone method for measuring carbonyls, which are significant as atmospheric pollutants and products of photochemical oxidation . This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

2256-01-1

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

N-[(Z)-3-methylbutylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C11H14N4O4/c1-8(2)5-6-12-13-10-4-3-9(14(16)17)7-11(10)15(18)19/h3-4,6-8,13H,5H2,1-2H3/b12-6-

InChI Key

MCWYOPWJODIZJK-SDQBBNPISA-N

SMILES

CC(C)CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

CC(C)C/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C)CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Pictograms

Flammable; Irritant

Origin of Product

United States

Preparation Methods

Standard Laboratory-Scale Preparation

Procedure:

  • DNPH Reagent Preparation: Dissolve 0.5 g of DNPH in 10 mL of concentrated sulfuric acid, then slowly add 15 mL of ethanol and 5 mL of deionized water. This yields a stable yellow-brown reagent solution.

  • Condensation Reaction: Combine 2 mL of isovaleraldehyde with 10 mL of DNPH reagent in a reflux apparatus. Heat at 75°C for 30 minutes.

  • Crystallization: Cool the mixture to 50–55°C, then further to 0–5°C using an ice bath. Orange-red crystals precipitate within 10–15 minutes.

  • Purification: Filter the product under vacuum, wash with cold ethanol (2×5 mL), and dry at 20–40°C.

Yield and Purity:

  • Yield: 95–98% under optimized conditions.

  • Melting Point: 122–124°C (lit. 122–124°C).

Industrial-Scale Optimization (Patent CN105566152A)

This method emphasizes scalability and yield enhancement:

  • Key Modifications:

    • Use of activated carbon during DNPH synthesis to adsorb impurities.

    • Gradual addition of hydrazine hydrate (1/5–1/2 weight relative to DNPH) to prevent exothermic runaway.

    • Controlled cooling and washing with anhydrous ethanol to minimize solubility losses.

Performance Metrics:

ParameterValue
Yield98–100%
Purity (HPLC)>99.5%
Reaction Time2–3 hours

Purification and Characterization

Crystallization and Filtration

Post-reaction, the crude product is crystallized by controlled cooling. Higher temperatures (50–55°C) during initial cooling reduce co-precipitation of byproducts. Ethanol washing removes unreacted DNPH and acidic residues.

Analytical Validation

Spectroscopic Data:

  • IR (KBr): 3100 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N stretch), 1520–1340 cm⁻¹ (NO₂ asymmetric/symmetric stretches).

  • ¹H NMR (CDCl₃): δ 11.2 (s, 1H, NH), 8.5–7.5 (m, 3H, aromatic), 2.5 (t, 2H, CH₂), 1.0 (d, 6H, CH(CH₃)₂).

Chromatographic Methods:

  • HPLC: Retention time = 6.2 min (C18 column, 70:30 methanol-water).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Reaction Time (h)Scalability
Laboratory-Scale95–9898–991.5–2Low
Patent CN105566152A98–100>99.52–3High
Microscale90–9297–981–1.5Low

Advantages of Patent Method:

  • Higher yield due to optimized hydrazine hydrate stoichiometry.

  • Reduced impurity levels via thermal filtration and activated carbon treatment.

Applications and Industrial Relevance

This derivative is widely used in:

  • Environmental Monitoring: Detection of airborne carbonyl pollutants via HPLC-UV.

  • Pharmaceutical Analysis: Quantification of ketone byproducts in drug synthesis .

Chemical Reactions Analysis

Formation via Condensation Reaction

Isovaleraldehyde 2,4-dinitrophenylhydrazone is synthesized through a nucleophilic addition-elimination reaction between isovaleraldehyde and 2,4-dinitrophenylhydrazine (2,4-DNPH) in acidic methanol or ethanol .

Mechanism:

  • Nucleophilic Attack : The hydrazine nitrogen attacks the electrophilic carbonyl carbon of isovaleraldehyde.

  • Proton Transfer : Intermediate formation via proton migration.

  • Elimination of Water : Dehydration yields the hydrazone .

Reaction Conditions:

ParameterValue
SolventMethanol/Ethanol + H₂SO₄/HCl
Temperature0–25°C
Yield60–92%

Hydrolysis Reactions

The hydrazone bond undergoes hydrolysis under acidic or basic conditions to regenerate the parent aldehyde .

Acidic Hydrolysis:
C11H14N4O4+H2OH+C5H10O+C6H6N4O4\text{C}_{11}\text{H}_{14}\text{N}_4\text{O}_4+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{C}_5\text{H}_{10}\text{O}+\text{C}_6\text{H}_6\text{N}_4\text{O}_4

  • Products : Isovaleraldehyde and 2,4-dinitrophenylhydrazine.

  • Applications : Recovery of carbonyl compounds from derivatives.

Basic Hydrolysis:
Slower reaction due to reduced electrophilicity of the hydrazone carbon under alkaline conditions.

Redox Reactions

The hydrazone exhibits redox activity owing to the nitro groups and hydrazine moiety:

Oxidation

  • Agents : Strong oxidizers (e.g., KMnO₄, HNO₃).

  • Products : Nitroso derivatives or complete decomposition to CO₂, H₂O, and NOₓ gases .

Reduction

  • Agents : LiAlH₄, NaBH₄.

  • Products : Amine derivatives (e.g., 2,4-diaminophenylhydrazine).

Cyclization Reactions

Under thermal or catalytic conditions, the hydrazone undergoes cyclization to form heterocyclic compounds:

Pyrazoline Formation :
C11H14N4O4ΔC11H12N4O3+H2O\text{C}_{11}\text{H}_{14}\text{N}_4\text{O}_4\xrightarrow{\Delta}\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}_3+\text{H}_2\text{O}

  • Conditions : 150–200°C in inert solvents (e.g., toluene).

  • Applications : Synthesis of nitrogen-containing heterocycles for pharmaceuticals.

Thermal Decomposition

At elevated temperatures (>250°C), the compound decomposes exothermically:

Products :

  • Nitrogen oxides (NO, NO₂).

  • Carbonaceous residues .

Safety Data :

PropertyValue
Flash Point199.3°C
Decomposition Onset~250°C

Comparative Reactivity with Other Hydrazones

The branched isovaleraldehyde chain influences reactivity relative to linear-chain analogs:

CompoundMelting Point (°C)Hydrolysis Rate (Relative)
Isovaleraldehyde DNPH122–124 1.0
Acetaldehyde DNPH~1690.7
Butyraldehyde DNPH~1611.2

Key Insight : Branched structures exhibit slower hydrolysis due to steric hindrance.

Scientific Research Applications

Analytical Chemistry

Isovaleraldehyde 2,4-Dinitrophenylhydrazone is primarily used as a derivatization agent in analytical chemistry for the detection and quantification of carbonyl compounds, including aldehydes and ketones. The formation of hydrazone derivatives facilitates easier identification and analysis through various chromatographic techniques.

Derivatization Process

The derivatization process involves the condensation of isovaleraldehyde with 2,4-dinitrophenylhydrazine, resulting in a stable hydrazone linkage. This reaction is crucial for enhancing the detectability of carbonyl groups in complex mixtures.

Chromatographic Analysis

The compound serves as a reference standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Its well-defined melting point and chemical structure make it ideal for calibrating instruments and validating analytical methods.

Case Study: HPLC Analysis

A study demonstrated the successful application of Ascentis RP-Amide columns for analyzing various aldehyde and ketone derivatives, including this compound. The optimized chromatographic conditions included:

ParameterValue
ColumnAscentis RP-Amide
Mobile Phase A60:40 water:acetonitrile
Flow Rate1.5 mL/min
Temperature30 °C
Detection Wavelength360 nm

This setup allowed for the effective separation and quantification of multiple derivatives, demonstrating the compound's utility in analytical applications .

Environmental Science

In environmental science, this compound is utilized for the analysis of volatile organic compounds (VOCs) in air samples. Its sensitivity to carbonyl compounds makes it a valuable tool for monitoring air quality.

Application in Air Quality Monitoring

A study focused on using this compound as a reagent for capturing and analyzing airborne aldehydes. The method involved sampling air through a sorbent tube followed by derivatization with DNPH to form stable derivatives that could be analyzed using HPLC.

Biochemical Applications

The compound has also found applications in biochemistry, particularly in studying metabolic pathways involving aldehydes. It aids in identifying and quantifying aldehyde metabolites produced during biochemical reactions.

Case Study: Metabolic Pathways

Research has shown that Isovaleraldehyde can be produced from the degradation of certain amino acids. By utilizing this compound as a derivatizing agent, researchers were able to quantify its production during metabolic studies involving L-leucine .

Mechanism of Action

The mechanism of action of Isovaleraldehyde 2,4-Dinitrophenylhydrazone involves the formation of a hydrazone linkage between the aldehyde group of isovaleraldehyde and the hydrazine group of 2,4-dinitrophenylhydrazine. This reaction is facilitated by the acidic medium, which protonates the carbonyl group, making it more electrophilic and thus more reactive towards nucleophilic attack by the hydrazine .

Comparison with Similar Compounds

Structural and Physical Properties

DNPH derivatives of structurally related aldehydes exhibit variations in physical properties due to differences in carbon chain length, branching, and functional groups. Key comparisons include:

Compound CAS Number Molecular Formula Melting Point (°C) Key Structural Feature
Isovaleraldehyde DNPH Not explicitly provided C11H14N4O4 Data not available Branched C5 aldehyde (3-methylbutanal)
Acetaldehyde DNPH 1019-57-4 C8H8N4O4 148–155 (lit.) Shortest chain (C2 aldehyde)
Propionaldehyde DNPH 725-00-8 C9H10N4O4 148–155 Linear C3 aldehyde
Butyraldehyde DNPH 1521-97-7 C10H12N4O4 123–125 Linear C4 aldehyde
Isobutyraldehyde DNPH 2058-49-3 C10H12N4O4 99.5–100 Branched C4 aldehyde (2-methylpropanal)
Valeraldehyde DNPH 1019-57-4 C11H14N4O4 123.5–125 Linear C5 aldehyde

Key Observations :

  • Branching Effects : Branched derivatives (e.g., isovaleraldehyde DNPH, isobutyraldehyde DNPH) generally exhibit lower melting points compared to their linear counterparts (e.g., valeraldehyde DNPH vs. isovaleraldehyde DNPH) due to reduced molecular symmetry and packing efficiency .
  • Chain Length : Longer carbon chains (e.g., valeraldehyde DNPH) may increase hydrophobicity, influencing solubility and chromatographic retention times .

Stability Considerations :

  • DNPH derivatives are generally stable but sensitive to shock and friction due to the nitro groups. Most are stored wet (e.g., with 50% water) to mitigate explosion risks .

Analytical Performance

Chromatographic Separation

Advanced HPLC methods enable the separation of structural isomers, a critical advantage for complex mixtures:

  • Butyraldehyde DNPH (linear C4) and isobutyraldehyde DNPH (branched C4) are baseline-separated using a C18 column with acetonitrile/water gradients, demonstrating the method's ability to resolve isomers .
Detection Limits
  • DNPH derivatives of short-chain aldehydes (e.g., formaldehyde, acetaldehyde) have detection limits (LOD) as low as 0.1–5 μg/L using HPLC-UV .
  • For hydroxyaldehydes like 2-hydroxyisobutyraldehyde DNPH, LODs range from 2.4–16.1 μg/L, with excellent linearity (R² = 0.9997) .

Biological Activity

Isovaleraldehyde 2,4-dinitrophenylhydrazone (CAS Number: 2256-01-1) is a hydrazone derivative formed from the condensation of isovaleraldehyde and 2,4-dinitrophenylhydrazine. This compound has garnered interest due to its potential biological activities, particularly in the context of toxicology and analytical chemistry. This article explores its biological activity, toxicity profiles, and relevant case studies.

PropertyValue
Molecular FormulaC₁₁H₁₄N₄O₄
Molecular Weight266.25 g/mol
Melting Point122-124 °C
Boiling Point406 °C
Density1.33 g/cm³
Flash Point199.3 °C

Toxicological Profile

This compound exhibits notable toxicity levels, which are critical for understanding its biological implications:

  • Oral LD50 :
    • Rat: 5620 mg/kg
    • Mouse: 4100 mg/kg
    • Rabbit: 5500 mg/kg
  • Dermal LD50 (Rabbit): >20 mL/kg
  • Inhalation LC50 :
    • Rat: 200 gm/m³
    • Mouse: 45 gm/m³

These values indicate a relatively low acute toxicity; however, caution is advised due to potential chronic effects and the lack of comprehensive long-term studies on its carcinogenic or mutagenic properties .

Antifungal and Antimicrobial Properties

Recent studies have highlighted the antifungal potential of hydrazones, including derivatives like this compound. A series of diarylhydrazones derived from similar structures have shown promising antifungal activity against various Candida species. For instance, compounds synthesized in related studies exhibited significant inhibition against C. krusei, C. tropicalis, and C. glabrata at concentrations around 400 μg/mL in laboratory settings .

The biological activity of isovaleraldehyde derivatives may be attributed to their ability to disrupt cellular processes in pathogens. The hydrazone functional group is known to interact with biological macromolecules, potentially leading to oxidative stress in microbial cells. This mechanism can inhibit growth and viability by targeting cellular antioxidation systems .

Case Studies

  • Analytical Applications :
    Isovaleraldehyde derivatives are frequently utilized in analytical chemistry as reagents for the quantification of aldehydes through the formation of stable derivatives that can be easily detected using chromatographic methods .
  • Toxicological Assessments :
    In a study evaluating the recovery rates of isovaleraldehyde in various sampling conditions, it was found that while recoveries were generally high (around 90%), variations were noted under different humidity conditions, highlighting the importance of environmental factors in analytical assessments .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Isovaleraldehyde 2,4-Dinitrophenylhydrazone?

  • Methodological Answer : The compound is typically synthesized by reacting isovaleraldehyde with 2,4-dinitrophenylhydrazine (2,4-DNPH) in an acidic medium (e.g., HCl or H₂SO₄). The reaction forms a hydrazone precipitate, which is purified via recrystallization. Characterization employs spectroscopic techniques:

  • 1H NMR : Peaks between δ 8.5–9.5 ppm for aromatic protons and δ 10–11 ppm for hydrazone NH.
  • IR : Stretching bands at ~1600 cm⁻¹ (C=N) and ~1520–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretches).
  • UV-Vis : Absorption maxima near 360–400 nm due to the conjugated hydrazone system .
    • Safety Note : Use gloves, goggles, and fume hoods during synthesis due to DNPH's toxicity (skin/eye irritant) .

Q. How is this compound used in analytical chemistry for carbonyl detection?

  • Methodological Answer : The compound’s parent reagent (2,4-DNPH) reacts with aldehydes/ketones to form colored hydrazones, enabling spectrophotometric detection. For quantitative analysis:

Derivatize the sample with excess 2,4-DNPH in acidic conditions (1 hr reaction time).

Separate hydrazones via HPLC or TLC.

Quantify using UV-Vis at 360 nm.

  • Limitation : Cross-reactivity with multiple carbonyls necessitates coupling with separation techniques (e.g., GC-MS) to distinguish isovaleraldehyde derivatives .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and reactivity of Isovaleraldehyde 2,4-DNPH derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

  • Simulate the nucleophilic attack of DNPH on isovaleraldehyde to identify energy barriers.
  • Use molecular docking to assess antioxidant activity (e.g., binding affinity with free radical models).
    • Application : Integrate computational results with experimental data (e.g., reaction yields, spectroscopic validation) to refine synthetic protocols .

Q. What strategies address cross-reactivity challenges when using 2,4-DNPH in complex carbonyl mixtures?

  • Methodological Answer :

  • Pre-separation : Use GC or LC to isolate target carbonyls before derivatization.
  • Selective Derivatization : Adjust pH or temperature to favor specific reactions (e.g., aldehydes react faster than ketones under mild acidity).
  • Post-analysis : Apply multivariate statistical analysis to spectral data to resolve overlapping signals .

Q. How do researchers resolve contradictions in spectroscopic data for hydrazone derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected IR peaks) arise from impurities or tautomerism. Resolve via:

  • Multi-technique validation : Cross-check NMR, IR, and Raman data.
  • X-ray crystallography : Confirm molecular geometry and hydrogen bonding patterns.
  • Theoretical simulations : Compare experimental spectra with DFT-calculated vibrational frequencies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Isovaleraldehyde 2,4-Dinitrophenylhydrazone
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Isovaleraldehyde 2,4-Dinitrophenylhydrazone

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